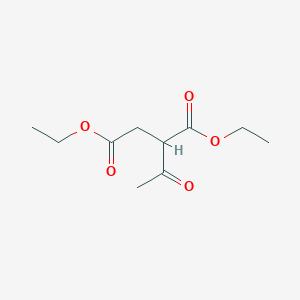

Diethyl acetylsuccinate

Description

The exact mass of the compound Diethyl 2-acetylsuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSDDICSXBCMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870842 | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-30-6 | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-acetylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Acetylsuccinate

This technical guide provides a comprehensive overview of the synthesis of diethyl acetylsuccinate, a valuable intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into the reaction mechanisms, experimental protocols, and key data associated with its preparation.

Core Synthesis Mechanism: Claisen Condensation

The most established and widely utilized method for the synthesis of this compound is the Claisen condensation. This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. In this specific synthesis, the enolate of ethyl acetoacetate acts as the nucleophile, attacking the carbonyl carbon of ethyl chloroacetate.

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroacetate. The subsequent elimination of the chloride ion, a good leaving group, leads to the formation of this compound. The overall reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting ester, by the alkoxide base. An acidic workup is then required to neutralize the enolate and isolate the final product.[1][2][3]

Reaction Pathway

Caption: Claisen condensation pathway for this compound synthesis.

Alternative Synthesis Mechanisms

While the Claisen condensation is the primary route, other mechanisms can be employed for the synthesis of succinate derivatives, which could be adapted for this compound.

Michael Addition

The Michael addition, or 1,4-conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5][6][7][8] For the synthesis of a related structure, a Michael donor, such as the enolate of a malonic ester, could add to an appropriate α,β-unsaturated ester. While not a direct synthesis of this compound, this method is fundamental in the formation of C-C bonds in related dicarbonyl compounds.

Continuous Synthesis from Dimethyl Maleate and Acetaldehyde

A patented method describes the continuous synthesis of dimethyl acetylsuccinate from dimethyl maleate and acetaldehyde in the presence of a radical initiator.[9] This approach offers advantages such as shorter reaction times and high conversion rates. Although this method yields the dimethyl ester, it represents an alternative industrial approach that could potentially be adapted for the diethyl analog.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the procedure detailed in Organic Syntheses.[10]

Materials and Equipment

-

3-liter three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Absolute ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

Ethyl chloroacetate

-

Steam bath

-

Suction filtration apparatus

-

Distillation apparatus (Widmer column)

Procedure

-

Preparation of Sodium Ethoxide: In the 3-liter flask, place 400 cc of absolute ethanol. Slowly add 23 g (1 gram atom) of clean sodium slices through the condenser. The reaction can be expedited by gentle heating on a steam bath until all the sodium has dissolved.

-

Addition of Ethyl Acetoacetate: Once the sodium has completely reacted, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate to the sodium ethoxide solution.

-

Reaction with Ethyl Chloroacetate: Begin mechanical stirring and slowly add 123 g (1 mole) of ethyl chloroacetate over a period of one hour.

-

Reflux: Reflux the reaction mixture for five to six hours. The reaction is complete when the mixture is no longer alkaline to moist litmus paper.

-

Work-up:

-

Cool the reaction mixture and remove the precipitated sodium chloride by suction filtration. Wash the salt with two 50-cc portions of absolute ethanol.

-

Remove the ethanol from the filtrate by distillation from a steam bath.

-

Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure.

-

-

Purification: Fractionally distill the residue through a Widmer column. Collect the fraction boiling at 121–124°C/5 mm.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (Sodium:Ethyl Acetoacetate:Ethyl Chloroacetate) | 1 : 1.1 : 1 | [10] |

| Reflux Time | 5-6 hours | [10] |

| Yield | 56-62% | [10] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16O5 | [11] |

| Molecular Weight | 216.23 g/mol | [11] |

| Boiling Point | 121–124 °C at 5 mm Hg, 180-183 °C at 50 mmHg | [10][12] |

| Density | 1.081 g/mL at 25 °C | [12][13] |

| Refractive Index (n20/D) | 1.435 | [12][13] |

| ¹H NMR (CDCl₃) | ||

| δ (ppm) | Assignment | |

| ~1.25 (t) | -CH₃ (of ethyl groups) | [11][14] |

| ~2.20 (s) | -COCH₃ | [11][14] |

| ~2.70 (d) | -CH₂- (succinate backbone) | [11][14] |

| ~3.80 (t) | -CH- (succinate backbone) | [11][14] |

| ~4.15 (q) | -OCH₂- (of ethyl groups) | [11][14] |

Note on ¹H NMR: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used. The provided data represents typical values.

Conclusion

The synthesis of this compound via the Claisen condensation of ethyl acetoacetate and ethyl chloroacetate is a well-documented and reliable method. This guide has provided a detailed overview of the underlying mechanism, a step-by-step experimental protocol, and essential quantitative data. Understanding these core principles is crucial for the successful synthesis and application of this versatile chemical intermediate in research and development. Alternative synthetic routes, while less common for this specific molecule, offer potential for process optimization and industrial-scale production.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | 1115-30-6 [chemicalbook.com]

- 13. This compound 95 1115-30-6 [sigmaaldrich.com]

- 14. This compound(1115-30-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Acetylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of diethyl acetylsuccinate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and potential metabolic involvement.

Chemical Structure and Identifiers

This compound, systematically known as diethyl 2-acetylbutanedioate, is a dicarboxylic acid ester. Its structure features a succinate backbone with an acetyl group at the second carbon position.

| Identifier | Value |

| IUPAC Name | 1,4-diethyl 2-acetylbutanedioate[1] |

| CAS Number | 1115-30-6[1][2] |

| Molecular Formula | C10H16O5[1][2] |

| SMILES String | CCOC(=O)CC(C(C)=O)C(=O)OCC[2] |

| InChI Key | DVSDDICSXBCMQJ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, presented for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Melting Point | -8 °C | [3][4] |

| Boiling Point | 180-183 °C at 50 mmHg | [2][3][4] |

| Density | 1.081 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.435 | [2][3] |

| Water Solubility | 15 g/L at 20 °C | [3][4] |

| LogP | 0.25 | [3] |

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound is documented in Organic Syntheses. The procedure involves the reaction of ethyl acetoacetate with ethyl chloroacetate in the presence of sodium ethoxide.[5]

Materials:

-

Absolute ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

Ethyl chloroacetate

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 400 cc of absolute ethanol. Slowly add 23 g of clean sodium, cut into thin slices, through the condenser. The reaction can be expedited by gentle heating on a steam bath.[5]

-

Reaction with Ethyl Acetoacetate: Once all the sodium has dissolved, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.[5]

-

Addition of Ethyl Chloroacetate: Start the mechanical stirrer and add 123 g (1 mole) of ethyl chloroacetate dropwise over one hour.[5]

-

Reflux: Reflux the reaction mixture for five to six hours.[5]

-

Workup and Purification:

-

After cooling, remove the precipitated sodium chloride by filtration and wash it with two 50-cc portions of absolute ethanol.[5]

-

Remove the ethanol from the filtrate by distillation through a short column on a steam bath.[5]

-

Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column.[5]

-

Collect the fraction boiling at 121–124 °C/5 mm. The expected yield is 121–134 g (56–62% of the theoretical amount).[5]

-

Chemical Reactivity and Applications

Diethyl 2-acetylsuccinate serves as a reagent in the synthesis of coumarin and coumarin-3-acetic acid derivatives, which have shown antimicrobial activities against a variety of gram-positive and gram-negative bacteria.[3][6]

Potential Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, its structural similarity to diethyl succinate suggests a potential metabolic fate involving the tricarboxylic acid (TCA) cycle. Diethyl succinate can penetrate biological membranes and is metabolized in the TCA cycle.[7] It is plausible that intracellular esterases could hydrolyze this compound to acetylsuccinate, which may then be further metabolized.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed metabolic pathway for this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Butanedioic acid, acetyl-, diethyl ester [webbook.nist.gov]

- 2. 乙酰琥珀酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 1115-30-6 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Acetylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl acetylsuccinate, a key reagent in the synthesis of various antimicrobial compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Chemical Structure and Properties

-

IUPAC Name: Diethyl 2-acetylbutanedioate

-

Synonyms: this compound, Acetylsuccinic acid diethyl ester, Diethyl 2-acetylsuccinate

-

CAS Number: 1115-30-6

-

Molecular Formula: C₁₀H₁₆O₅

-

Molecular Weight: 216.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the tautomeric nature of the acetyl group (keto-enol tautomerism), the observed spectra represent a mixture of both forms, with the keto form generally being predominant.

The ¹H NMR spectrum of this compound is complex due to the presence of two chiral centers in the molecule, leading to diastereotopic protons. The data presented here is an interpretation based on the expected chemical shifts and coupling patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -OCH₂ CH₃ (ester 1) |

| ~4.15 | Quartet (q) | 2H | -OCH₂ CH₃ (ester 2) |

| ~3.80 | Triplet (t) | 1H | -CH(COCH₃)- |

| ~2.80 | Doublet of Doublets (dd) | 2H | -CH₂ -CH(COCH₃)- |

| ~2.20 | Singlet (s) | 3H | -COCH₃ |

| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ (ester 1) |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ (ester 2) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are listed below.

| Chemical Shift (δ) ppm | Assignment |

| ~202.0 | C =O (ketone) |

| ~171.0 | C =O (ester 1) |

| ~169.0 | C =O (ester 2) |

| ~61.5 | -OC H₂CH₃ (ester 1) |

| ~61.0 | -OC H₂CH₃ (ester 2) |

| ~55.0 | -C H(COCH₃)- |

| ~35.0 | -C H₂-CH(COCH₃)- |

| ~30.0 | -COC H₃ |

| ~14.0 | -OCH₂C H₃ (ester 1) |

| ~13.8 | -OCH₂C H₃ (ester 2) |

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing valuable information for structural elucidation.

| m/z | Relative Intensity | Assignment |

| 216 | Low | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - OCH₂CH₃]⁺ |

| 143 | High | [M - COOCH₂CH₃]⁺ |

| 129 | Moderate | [M - CH₃CO - OCH₂CH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Electron Energy: 70 eV.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Starting Materials and Precursors for Diethyl Acetylsuccinate

This technical guide provides a comprehensive overview of the primary starting materials, precursors, and synthesis methodologies for this compound. The information is curated for professionals in research and drug development, with a focus on clear data presentation and detailed experimental protocols.

Core Synthesis Pathways and Starting Materials

The synthesis of this compound primarily proceeds through two well-established chemical reactions: the alkylation of ethyl acetoacetate and the Michael addition to diethyl maleate . Each pathway utilizes distinct starting materials and precursors, which are outlined below.

Alkylation of Ethyl Acetoacetate

This classical approach involves the reaction of ethyl sodioacetoacetate (the sodium salt of ethyl acetoacetate) with an ethyl haloacetate. The most common precursors for this method are:

-

Ethyl Acetoacetate: The primary source of the acetyl and one of the carboxylate groups.

-

Ethyl Chloroacetate or Ethyl Bromoacetate: Provides the remaining two carbons and the second carboxylate group.

-

Sodium Ethoxide: A strong base used to deprotonate ethyl acetoacetate, forming the nucleophilic enolate. This is typically prepared in situ from sodium metal and absolute ethanol.

The overall reaction is a nucleophilic substitution where the enolate of ethyl acetoacetate displaces the halide from ethyl haloacetate.

Michael Addition

This method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the key precursors are:

-

Diethyl Maleate: The Michael acceptor, providing the succinate backbone.

-

Ethyl Acetoacetate: The Michael donor, which, after deprotonation, acts as the nucleophile.

-

Base Catalyst: A base is required to generate the enolate from ethyl acetoacetate. Common bases include sodium ethoxide, piperidine, or other suitable catalysts.

The reaction mechanism involves the 1,4-addition of the ethyl acetoacetate enolate to the double bond of diethyl maleate.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the alkylation of ethyl acetoacetate, based on established laboratory procedures.[3]

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles | Molar Ratio |

| Sodium | 22.99 | 23 | - | 1.0 | 1.0 |

| Absolute Ethanol | 46.07 | - | 400 | - | - |

| Ethyl Acetoacetate | 130.14 | 143 | - | 1.1 | 1.1 |

| Ethyl Chloroacetate | 122.55 | 123 | - | 1.0 | 1.0 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 5-6 hours |

| Product Boiling Point | 121-124 °C at 5 mm Hg |

| Yield | 121-134 g (56-62%) |

Experimental Protocols

Detailed Methodology for Alkylation of Ethyl Acetoacetate[3]

This protocol is a modification of the method described by Conrad.

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium, cut into thin slices, through the condenser. The reaction to form sodium ethoxide can be expedited by gently heating the flask on a steam bath.

-

Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.

-

Alkylation Reaction: Start the mechanical stirrer and add 123 g (1 mole) of ethyl chloroacetate dropwise over one hour.

-

Reflux: Heat the reaction mixture to reflux and maintain for five to six hours.

-

Work-up: After cooling, filter the precipitated sodium chloride with suction and wash the solid with two 50 mL portions of absolute ethanol.

-

Solvent Removal: Remove the ethanol from the filtrate by distillation using a short column on a steam bath.

-

Purification: Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column. Collect the fraction boiling at 121–124°C/5 mm. The expected yield is 121–134 g.

Diagrams and Workflows

Synthesis of this compound via Alkylation

References

An In-depth Technical Guide to Diethyl 2-acetylsuccinate (CAS 1115-30-6): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-acetylsuccinate (CAS 1115-30-6), a versatile building block in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary applications, with a particular focus on its role as a precursor in the synthesis of bioactive coumarin derivatives. The guide also delves into the antimicrobial and anti-biofilm properties of these resulting coumarins, including their mechanism of action via quorum sensing inhibition. Quantitative data is presented in structured tables, and key experimental procedures are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Diethyl 2-acetylsuccinate, also known as diethyl acetosuccinate, is an organic compound with the CAS number 1115-30-6. Its structure, featuring both ester and carbonyl functional groups, imparts a high degree of reactivity, making it a valuable intermediate in various chemical syntheses. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its utility in the synthesis of molecules with significant biological activity, particularly in the realm of antimicrobial agents.

Chemical and Physical Properties

Diethyl 2-acetylsuccinate is typically a colorless to pale yellow liquid with a fruity odor. It is soluble in organic solvents and has moderate solubility in water. Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1115-30-6 | |

| Molecular Formula | C₁₀H₁₆O₅ | |

| Molecular Weight | 216.23 g/mol | |

| Appearance | Clear slightly yellow liquid | |

| Melting Point | -8 °C | |

| Boiling Point | 180-183 °C at 50 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.435 | |

| Water Solubility | 15 g/L at 20 °C | |

| logP | 0.25 |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Available | |

| FT-IR | Available | |

| Mass Spectrometry | Available | |

| Raman | Available |

Synthesis of Diethyl 2-acetylsuccinate

A common and well-established method for the synthesis of Diethyl 2-acetylsuccinate is the alkylation of ethyl acetoacetate with ethyl chloroacetate.

Experimental Protocol: Synthesis of Diethyl 2-acetylsuccinate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Absolute ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

Ethyl chloroacetate

Equipment:

-

3 L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Steam bath

-

Distillation apparatus with a Widmer column

Procedure:

-

Preparation of Sodium Ethoxide: In the 3 L flask, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium in thin slices through the condenser. The reaction can be gently heated on a steam bath to ensure all the sodium dissolves completely.

-

Addition of Ethyl Acetoacetate: Once the sodium has fully reacted to form sodium ethoxide, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.

-

Alkylation: Start the mechanical stirrer and slowly add 123 g (1 mole) of ethyl chloroacetate over a period of one hour.

-

Reflux: Heat the reaction mixture to reflux and maintain for five to six hours.

-

Work-up: After cooling, the precipitated sodium chloride is removed by suction filtration and washed with two 50 mL portions of absolute ethanol. The ethanol is then removed from the filtrate by distillation from a steam bath using a short column.

-

Purification: The residue is filtered and transferred to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column. The fraction boiling at 121–124 °C/5 mm Hg is collected. This yields 121–134 g (56–62% of the theoretical amount) of Diethyl 2-acetylsuccinate.

Caption: Workflow for the synthesis of Diethyl 2-acetylsuccinate.

Applications in the Synthesis of Bioactive Molecules

The primary application of Diethyl 2-acetylsuccinate lies in its use as a versatile starting material for the synthesis of various heterocyclic compounds, most notably coumarin derivatives. These coumarins have garnered significant interest due to their wide range of biological activities, including antimicrobial and anti-biofilm properties.

Synthesis of Coumarin Derivatives

Diethyl 2-acetylsuccinate can be utilized in condensation reactions, such as the Pechmann or Knoevenagel condensation, with phenols to form the coumarin scaffold. A key example is the synthesis of 7-hydroxy-4-methyl-3-coumarinylacetic acid.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Derivatives

This is a general protocol for the Pechmann condensation, which can be adapted for use with Diethyl 2-acetylsuccinate and resorcinol to ultimately yield coumarin acetic acid derivatives.

Materials:

-

Resorcinol

-

Diethyl 2-acetylsuccinate

-

Concentrated Sulfuric Acid (or other acid catalyst like Amberlyst-15)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Beaker

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine resorcinol and Diethyl 2-acetylsuccinate.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure coumarin derivative.

Caption: Pechmann condensation to form a coumarin derivative.

Antimicrobial and Anti-biofilm Activity of Resulting Coumarins

Coumarin derivatives synthesized from precursors like Diethyl 2-acetylsuccinate have demonstrated significant antimicrobial and, notably, anti-biofilm activity against a range of Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Selected 7-Hydroxy-4-methylcoumarin Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference(s) |

| Compound 7 (Schiff Base) | Escherichia coli | 31 | |

| Compound 6 (Schiff Base) | Staphylococcus aureus | 40 | |

| Compound 7 (Schiff Base) | Micrococcus luteus | 40 | |

| Derivative 7f | Bacillus subtilis | 8 | |

| Derivative 3c₁ | Bacillus subtilis | 16 | |

| Derivative 3c | Staphylococcus aureus | 32 |

Note: The compounds in this table are derivatives of 7-hydroxy-4-methylcoumarin, a close analog to the expected product from Diethyl 2-acetylsuccinate and resorcinol, illustrating the potential bioactivity of this class of compounds.

Mechanism of Action: Quorum Sensing Inhibition

The anti-biofilm activity of many coumarins is attributed to their ability to interfere with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, which is crucial for biofilm formation and virulence factor production. Coumarins can inhibit QS by interfering with the synthesis of or binding to signaling molecules (autoinducers) like acyl-homoserine lactones (AHLs) in Gram-negative bacteria. This disruption of communication prevents the coordinated expression of genes required for biofilm maturation.

Caption: Mechanism of quorum sensing inhibition by coumarin derivatives.

Agrochemical Applications

While the primary documented use of Diethyl 2-acetylsuccinate is in pharmaceutical and fine chemical synthesis, its structural motifs suggest potential applications as an intermediate in the agrochemical industry. Succinate derivatives are known building blocks for certain pesticides and herbicides. However, specific, publicly available examples of agrochemicals synthesized directly from Diethyl 2-acetylsuccinate are limited. Its role in this sector remains an area for further research and development.

Conclusion

Diethyl 2-acetylsuccinate (CAS 1115-30-6) is a valuable and reactive intermediate in organic synthesis. Its utility is most prominently demonstrated in the synthesis of coumarin derivatives, which exhibit a range of promising biological activities, including antimicrobial and anti-biofilm effects. The mechanism of action for the anti-biofilm properties is largely attributed to the inhibition of bacterial quorum sensing. This technical guide provides a foundational understanding of the properties, synthesis, and applications of Diethyl 2-acetylsuccinate, offering valuable insights for researchers and professionals in drug discovery and development. Further exploration into its potential in agrochemical synthesis may reveal new avenues for this versatile compound.

An In-depth Technical Guide to the Reactivity of Diethyl Acetylsuccinate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetylsuccinate, a versatile β-ketoester, serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds and other functionalized molecules. Its reactivity is characterized by the presence of multiple electrophilic centers—two ester carbonyls, a ketone carbonyl, and an acidic α-hydrogen—making it a prime substrate for a wide range of nucleophilic attacks and cyclocondensation reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including nitrogen, oxygen, sulfur, carbon, and hydride nucleophiles. Detailed reaction mechanisms, experimental protocols for key transformations, and quantitative data are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its functional groups. The acidic α-hydrogen, flanked by two carbonyl groups (one ketone and one ester), is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent carbon nucleophile. The carbonyl carbons of the ketone and two ester groups are electrophilic and susceptible to attack by various nucleophiles.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles react with this compound primarily at the ketone carbonyl and ester carbonyls, often leading to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Reaction with Primary Amines and Ammonia: Paal-Knorr Pyrrole Synthesis

In a reaction analogous to the Paal-Knorr pyrrole synthesis, this compound can react with primary amines or ammonia to form substituted pyrroles.[1][2][3][4][5] The reaction proceeds through the initial formation of an enamine from the ketone carbonyl, followed by intramolecular cyclization and dehydration.

Logical Reaction Pathway:

Caption: Paal-Knorr type synthesis of pyrroles from this compound.

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired pyrrole derivative.

Reaction with Hydrazine Derivatives: Pyridazinone and Pyrazolone Synthesis

The reaction of α-acylsuccinic esters like this compound with hydrazine has been shown to yield isomeric products: pyridazinones and pyrazolones. The reaction pathway is dependent on which carbonyl group is initially attacked by the hydrazine.

Experimental Data:

| Nucleophile | Product(s) | Yield | Conditions | Reference |

| Hydrazine Hydrate | 3-Methyl-4-carbethoxymethyl-5-pyrazolone and 4-Carbethoxy-3-methyl-4,5-dihydro-6-pyridazone | Not specified | Ethanol/Water | N/A |

Experimental Protocol: Reaction with Hydrazine Hydrate

-

Dissolve this compound (1 equivalent) in ethanol.

-

Slowly add a solution of hydrazine hydrate (1 equivalent) in water with stirring.

-

The reaction is often exothermic. After the initial reaction, the mixture is cooled to induce crystallization.

-

The isomeric products can be separated based on their differential solubility and by recrystallization.

Logical Reaction Pathway:

Caption: Isomeric pyridazinone and pyrazolone synthesis from this compound.

Reaction with Urea and Thiourea: Biginelli-type Reaction

This compound, as a β-dicarbonyl compound, can participate in Biginelli-type multicomponent reactions with an aldehyde and urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones.[6][7][8] These heterocycles are of significant interest in medicinal chemistry.

Logical Reaction Pathway:

Caption: Biginelli-type synthesis of dihydropyrimidinones/thiones.

Experimental Protocol (General):

-

Combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent like ethanol.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

-

Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with cold solvent.

Reactions with Oxygen Nucleophiles

Hydrolysis

The ester groups of this compound can be hydrolyzed under both acidic and basic conditions to the corresponding carboxylic acids. Basic hydrolysis (saponification) is typically irreversible and goes to completion, while acidic hydrolysis is a reversible process.

Experimental Protocol: Basic Hydrolysis

-

Dissolve this compound in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH, >2 equivalents).

-

Heat the mixture to reflux for several hours.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salts.

-

Extract the dicarboxylic acid product with an organic solvent.

Transesterification

The ethyl esters of this compound can be exchanged with other alkoxy groups in the presence of an acid or base catalyst and an excess of a different alcohol. This reaction is driven to completion by removing the more volatile ethanol.

Experimental Protocol: Transesterification with Benzyl Alcohol

-

Mix this compound with a large excess of benzyl alcohol.

-

Add a catalytic amount of a suitable catalyst (e.g., sulfuric acid or a solid acid catalyst like modified zirconia).[9]

-

Heat the mixture, allowing for the removal of ethanol by distillation.

-

Monitor the reaction by GC or NMR until the starting material is consumed.

-

Remove the excess benzyl alcohol under reduced pressure and purify the resulting dibenzyl acetylsuccinate.

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles and can react with this compound in various ways, including conjugate addition to α,β-unsaturated derivatives or in cyclization reactions.

Gewald Aminothiophene Synthesis

While the classical Gewald reaction involves an α-cyano ketone, a modification using a β-ketoester like this compound in the presence of elemental sulfur and an amine base can lead to the formation of highly substituted aminothiophenes.

Logical Reaction Pathway:

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. daneshyari.com [daneshyari.com]

Tautomerism in Diethyl Acetylsuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism in diethyl acetylsuccinate, a β-keto ester of significant interest in synthetic chemistry and drug development. The dual reactivity of its tautomeric forms—the nucleophilic enol and the electrophilic keto form—is pivotal in various chemical transformations. This document outlines the structural basis of this phenomenon, factors influencing the tautomeric equilibrium, and detailed experimental protocols for its quantitative analysis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group attached to a doubly bonded carbon).[1] In the case of this compound, the equilibrium involves the interconversion between the diketo form and two possible enol forms, where a proton migrates from the central carbon atom (α-carbon) to one of the carbonyl oxygen atoms. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. Generally, for simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly populated.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound is a dynamic process influenced by several factors, including solvent polarity, temperature, and concentration. The position of this equilibrium is critical as it dictates the reactivity of the compound.

Structural Features and Stability

The enol form of this compound is stabilized by:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, creating a stable six-membered ring.

Solvent Effects

The solvent plays a crucial role in determining the percentage of the enol tautomer at equilibrium.

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, thus preserving its stabilizing effect.

-

Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium towards the more polar keto form.

-

Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with both the keto and enol forms. This strong solvation of the keto form generally shifts the equilibrium in its favor.

Quantitative Analysis of Tautomerism

Table 1: Keto-Enol Equilibrium Data for Analogous β-Keto Esters

| Compound | Solvent | % Enol | Equilibrium Constant (K = [enol]/[keto]) | Reference |

| Ethyl Acetoacetate | Neat (32 °C) | 9.9% | 0.0992 | [2] |

| Acetoacetic Acid | D₂O | < 2% | < 0.02 | [1] |

| Acetoacetic Acid | CCl₄ | 49% | 0.96 | [1] |

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful and commonly used technique for quantifying tautomeric mixtures in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][3]

Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound (approximately 10-20 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD) in standard 5 mm NMR tubes. The final volume should be approximately 0.6 mL.

-

Allow the solutions to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a field strength of 300 MHz or higher.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Set the spectral width to include the downfield region where the enolic hydroxyl proton signal is expected (typically δ 10-15 ppm).

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:

-

Keto form: The α-proton (CH) and the methylene protons (CH₂) adjacent to the carbonyl groups.

-

Enol form: The vinylic proton (=CH) and the enolic hydroxyl proton (OH).

-

-

Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and a signal unique to the enol form (e.g., the vinylic proton).

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] * 100

-

The equilibrium constant (K) is then calculated as:

K = [enol] / [keto] = Integral (enol) / Integral (keto)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the keto and enol forms have different absorption maxima due to their distinct electronic structures.[4][5][6] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.

Protocol:

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., hexane, ethanol, water). Concentrations should be in a range that provides absorbance values between 0.1 and 1.0.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption bands corresponding to the keto and enol tautomers. This may require deconvolution of overlapping peaks.

-

The ratio of the tautomers can be determined by applying the Beer-Lambert law, but this requires knowledge of the molar absorptivities (ε) of the pure keto and enol forms, which are often difficult to obtain directly.

-

A common approach is to use Meyer's method, which assumes that in a non-polar solvent (like hexane), the absorption is predominantly due to the enol form, while in a polar solvent (like water), it is mainly from the keto form. This allows for an estimation of the molar absorptivities.

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Keto-enol tautomerism of this compound.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow for NMR Analysisdot

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of Diethyl Acetylsuccinate

This guide provides a comprehensive overview of the key physical constants of diethyl acetylsuccinate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

This compound is a colorless to slightly yellow liquid utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical properties is crucial for its application and handling in a laboratory setting.

Data Presentation

The primary physical constants of this compound are summarized in the table below for clear and easy reference.

| Physical Constant | Value | Conditions |

| Boiling Point | 180-183 °C | at 50 mmHg |

| Density | 1.081 g/mL | at 25 °C |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure compounds, this is a sharp, characteristic temperature.

Micro-Boiling Point Determination Method:

This method is suitable when only a small sample of the liquid is available.

-

Apparatus Setup:

-

A small amount of this compound (approximately 0.5 mL) is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker with paraffin oil) to allow for uniform heating.[4][5]

-

-

Procedure:

-

The heating bath is gently heated.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[5]

-

At this point, heating is discontinued.

-

The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]

-

Distillation Method:

For larger volumes, a simple distillation apparatus can be used to determine the boiling point.[6]

-

Apparatus Setup:

-

A sample of this compound (at least 5 mL) is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[3]

-

A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.

-

The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

-

Procedure:

-

The distillation flask is heated.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature of the vapor will stabilize at the boiling point of the liquid as it condenses and is collected in the receiving flask.[5][6]

-

This stable temperature reading is the boiling point of the liquid.[5]

-

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.

Procedure using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

-

Mass Measurement:

-

Volume Measurement:

-

A specific volume of this compound (e.g., 10 mL) is carefully poured into the graduated cylinder.

-

The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

-

Mass of Liquid:

-

The graduated cylinder containing the liquid is placed back on the balance.

-

If the balance was tared, the reading directly gives the mass of the liquid. If not, the mass of the empty cylinder is subtracted from the total mass to find the mass of the liquid.[7]

-

-

Density Calculation:

Visualizations

Workflow for Physical Constant Determination

The logical workflow for determining the physical constants of this compound is illustrated below.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vernier.com [vernier.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide on the Solubility of Diethyl Acetylsuccinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl acetylsuccinate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on fundamental chemical principles. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound is a diester with the chemical formula C10H16O5. Its structure includes two ethyl ester groups and an acetyl group, which influence its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in organic synthesis, formulation development, and purification processes.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is highest in a solvent with a similar polarity. This compound possesses both polar (ester and ketone carbonyl groups) and nonpolar (ethyl and methylene groups) characteristics, suggesting it will be soluble in a range of organic solvents.

Expected Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): this compound is expected to be highly soluble in these solvents. The polar carbonyl groups of the solute can interact favorably with the polar groups of the solvent.

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is anticipated in alcohols due to the potential for hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ester and acetyl groups in this compound.

-

Aromatic Hydrocarbons (e.g., Toluene): Moderate to good solubility is expected. While toluene is less polar than the aforementioned solvents, the presence of the nonpolar alkyl and aromatic backbone in this compound will facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Lower solubility is predicted in nonpolar solvents. The polar functional groups of this compound will have limited favorable interactions with nonpolar solvent molecules.

-

Water: A low but measurable solubility is expected. One source indicates a water solubility of 15 g/L at 20°C. This limited solubility is due to the presence of polar groups that can interact with water, but the larger nonpolar hydrocarbon portions of the molecule hinder complete miscibility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 1.5 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental methodologies are recommended.

4.1. Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

4.2. High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (or other suitable stationary phase)

-

Autosampler and data acquisition software

Chromatographic Conditions (Example):

-

Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210 nm or 254 nm).

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is scarce, a qualitative assessment based on its chemical structure provides valuable guidance for its handling and application. For precise formulation and process design, it is imperative for researchers to perform experimental solubility determinations. The shake-flask method, coupled with a reliable analytical technique such as HPLC, offers a robust approach to obtaining accurate and reproducible solubility data. This guide provides the necessary theoretical background and practical protocols to empower researchers in their studies involving this compound.

An In-depth Technical Guide to the Discovery and Synthesis of Diethyl Acetylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of diethyl acetylsuccinate, a valuable β-keto ester intermediate in organic synthesis. While the precise initial synthesis remains historically nuanced, its theoretical underpinnings are firmly rooted in the foundational work of Ludwig Claisen on ester condensations in the late 19th century. This document details the seminal Claisen condensation reaction, which represents the classical approach to this compound, and explores modern synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Claisen condensation. First described by the German chemist Rainer Ludwig Claisen in 1887, this reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester or a β-diketone.[1]

While a specific, dated publication marking the absolute first synthesis of this compound is not readily identifiable in the primary literature, its preparation is a direct application of the principles laid out by Claisen. The reaction between diethyl succinate and ethyl acetate, in the presence of a strong base, logically yields this compound. It is highly probable that the synthesis of this specific compound was achieved shortly after Claisen's initial publications, as chemists of the era actively explored the scope and applications of this new synthetic tool.

Early comprehensive chemical encyclopedias, such as Beilstein's Handbuch der Organischen Chemie, which began publication in the late 19th century, served to catalog the rapidly expanding world of organic compounds and their syntheses.[2][3] The inclusion of this compound in such volumes would have followed its first successful, albeit not necessarily widely publicized, synthesis.

Core Synthetic Methodologies

The primary methods for synthesizing this compound rely on well-established condensation reactions. The classical approach is the Claisen condensation, while modern variations and alternative routes have also been developed.

The Claisen Condensation

The Claisen condensation is the cornerstone of this compound synthesis. This reaction involves the formation of an enolate from an ester containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group results in the formation of a β-keto ester.[1]

Logical Relationship of the Claisen Condensation for this compound Synthesis

Caption: Claisen condensation pathway to this compound.

Experimental Protocol: Classical Claisen Condensation

This protocol is a representative procedure based on the principles of the Claisen condensation.

Materials:

-

Diethyl succinate

-

Ethyl acetate

-

Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)

-

Anhydrous diethyl ether or toluene

-

Aqueous hydrochloric acid (e.g., 1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide in the chosen anhydrous solvent is prepared in the round-bottom flask.

-

Addition of Esters: A mixture of diethyl succinate (1.0 equivalent) and ethyl acetate (1.0 to 1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at a temperature that maintains a gentle reflux.

-

Reaction: The reaction mixture is heated at reflux for a specified period (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute aqueous hydrochloric acid until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

Quantitative Data from Representative Procedures

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Diethyl Succinate | Ethyl Acetate | Sodium Ethoxide | Toluene | 4 | 75-85 | General textbook procedure |

| Diethyl Succinate | Ethyl Acetate | Sodium Hydride | THF | 6 | 80-90 | Modern adaptation |

Modern Synthetic Approaches

While the Claisen condensation remains a robust method, modern organic synthesis has introduced variations and alternative strategies to improve yields, reduce reaction times, and employ milder conditions.

Michael Addition Approach

An alternative conceptual approach to the carbon framework of this compound involves a Michael addition. This reaction entails the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In a retrosynthetic sense, one could envision the formation of this compound from the Michael addition of an acetate enolate equivalent to diethyl maleate or fumarate.

Experimental Workflow for a Michael Addition-based Synthesis

Caption: Generalized workflow for a Michael addition approach.

Experimental Protocol: Michael Addition

Materials:

-

Diethyl maleate or diethyl fumarate

-

Ethyl acetate

-

Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride (saturated solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, syringe, magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of LDA in anhydrous THF is cooled to -78 °C. Ethyl acetate (1.0 equivalent) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

Michael Addition: A solution of diethyl maleate or fumarate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound is a classic example of fundamental carbon-carbon bond formation in organic chemistry. Its history is deeply intertwined with Ludwig Claisen's pioneering work on ester condensations. While the classical Claisen condensation remains a viable and instructive method for its preparation, modern techniques, including variations of the Michael addition, offer alternative pathways. This guide provides the historical context, theoretical framework, and practical experimental details necessary for the successful synthesis and understanding of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl Acetylsuccinate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetylsuccinate is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and heterocyclic systems. Its structure, featuring both keto and ester functionalities, allows for a range of chemical transformations. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from ethyl acetoacetate. The primary method described is the alkylation of ethyl acetoacetate with ethyl chloroacetate using sodium ethoxide as a base, a widely adopted and reliable procedure.

Reaction and Mechanism

The synthesis proceeds via the formation of the enolate of ethyl acetoacetate, which then acts as a nucleophile in an SN2 reaction with ethyl chloroacetate.[1][2] The acidic α-hydrogen of ethyl acetoacetate is readily abstracted by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the C-alkylated product, this compound.[1][2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 1.1 moles | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Ethyl Chloroacetate | 1.0 mole | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Sodium | 1.0 gram atom | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Absolute Ethanol | 400 cc | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Reaction Conditions | ||

| Reaction Time | 5-6 hours | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Reaction Temperature | Reflux | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Product Information | ||

| Product Name | This compound | |

| CAS Number | 1115-30-6 | [3] |

| Molecular Formula | C10H16O5 | [3] |

| Molecular Weight | 216.23 g/mol | [3] |

| Boiling Point | 180-183 °C at 50 mmHg | [3] |

| Density | 1.081 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.435 | |

| Yield | ||

| Theoretical Yield | Based on ethyl chloroacetate | |

| Actual Yield | 121-134 g (56-62%) | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |

| Spectroscopic Data | ||

| 1H NMR | See detailed protocol | [4] |

| 13C NMR | See detailed protocol | [5] |

| IR Spectroscopy | Characteristic C=O and C-O stretches | |

| Mass Spectrometry | M+ at m/z 216 |

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.

Materials and Equipment:

-

3-liter three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Heating mantle or steam bath

-

Distillation apparatus with a short column

-

Vacuum distillation apparatus

-

Ethyl acetoacetate (143 g, 1.1 moles)

-

Ethyl chloroacetate (123 g, 1 mole)

-

Sodium (23 g, 1 gram atom), clean and cut into thin slices

-

Absolute ethanol (400 cc)

-

Ice bath

-

Filter flask and suction filtration apparatus

Procedure:

-